molecular formula C14H19NO2 B14891083 N-cyclopentyl-3-(methoxymethyl)benzamide

N-cyclopentyl-3-(methoxymethyl)benzamide

Cat. No.: B14891083
M. Wt: 233.31 g/mol
InChI Key: YSEKWMAQHJAMPD-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(methoxymethyl)benzamide is a benzamide derivative characterized by a cyclopentylamine substituent at the benzamide’s nitrogen and a methoxymethyl group at the benzene ring’s 3-position.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-cyclopentyl-3-(methoxymethyl)benzamide

InChI

InChI=1S/C14H19NO2/c1-17-10-11-5-4-6-12(9-11)14(16)15-13-7-2-3-8-13/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,15,16)

InChI Key

YSEKWMAQHJAMPD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(methoxymethyl)benzamide typically involves the reaction of 3-(methoxymethyl)benzoic acid with cyclopentylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The product is then purified using techniques like crystallization or distillation to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(methoxymethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-cyclopentyl-3-(methoxymethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(methoxymethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • Benzamide core : Provides a planar aromatic system for π-π stacking interactions, common in bioactive molecules .
  • 3-(methoxymethyl) substituent : Introduces steric bulk and moderate polarity, influencing solubility and binding affinity. Methoxymethyl groups are less polar than hydroxyl or tetrazole moieties, as seen in analogs like N-cyclopentyl-3-(1H-tetrazol-1-yl)benzamide (logP = 1.8) .
  • N-cyclopentyl group : Cycloaliphatic amines enhance metabolic stability compared to linear alkyl or aryl groups, as observed in related neuroleptic benzamides .

Hypothetical Properties (extrapolated from analogs) :

  • Molecular weight : ~275–290 g/mol (based on substituent contributions).
  • logP : ~2.0–2.5 (methoxymethyl is less polar than tetrazole but more lipophilic than hydroxyl groups).
  • Synthetic route : Likely involves coupling of 3-(methoxymethyl)benzoic acid with cyclopentylamine via HATU/DIEA-mediated amidation, similar to methods for compounds 19a–19l in (yields: 75–90%) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position) Molecular Weight logP Melting Point (°C) Bioactivity Notes Reference
N-cyclopentyl-3-(methoxymethyl)benzamide Methoxymethyl (3) ~285* ~2.3* N/A Hypothetical CNS modulation
N-cyclopentyl-3-(1H-tetrazol-1-yl)benzamide Tetrazole (3) 257.29 1.80 N/A Higher polarity; potential kinase inhibition
N-cyclopentyl-3-acetamidobenzamide (19d) Acetamido (3) Not reported N/A 207–208 Adenosine receptor affinity
N-cyclopropyl-3-methoxybenzamide (19c) Methoxy (4) Not reported N/A 231–233 Enhanced thermal stability
AH-7921 (3,4-dichloro-N-cyclohexylmethyl) Dichloro (3,4) 349.3 ~3.5 N/A Opioid receptor agonist

Notes:

  • Positional effects : Methoxymethyl at the 3-position (vs. 4-methoxy in 19c) may reduce steric hindrance, improving binding pocket compatibility .
  • Lipophilicity : The methoxymethyl group increases logP compared to polar tetrazole () but remains lower than chlorinated analogs like AH-7921 (logP ~3.5) .
  • Thermal stability : Higher melting points in methoxy-substituted analogs (e.g., 19c: 231–233°C) suggest stronger intermolecular forces compared to acetamido derivatives (19d: 207–208°C) .

Biological Activity

N-cyclopentyl-3-(methoxymethyl)benzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique benzamide structure with a cyclopentyl group and a methoxymethyl substituent, which may influence its interaction with various biological targets. The molecular formula of this compound is C13H17NO2C_{13}H_{17}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

This compound has been studied for its interaction with specific receptors and enzymes, suggesting it may act as an inhibitor of certain biological pathways. For instance, benzamide derivatives are known to interact with the P2X7 receptor, which plays a crucial role in inflammatory responses and pain signaling. The exact biological pathways influenced by this compound are still under investigation, but preliminary studies indicate that it may exhibit activity against various cellular processes.

Binding Affinity and Selectivity

Research into the binding affinity and selectivity of this compound towards different biological targets is essential for understanding its therapeutic potential. Interaction studies have highlighted the compound's ability to bind selectively to certain receptors, which could be leveraged for developing targeted therapies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some relevant structural analogs and their reported activities:

Compound NameStructure FeaturesReported Biological Activity
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideSulfonamide derivativePotent inhibitor of h-NTPDase1 (IC50: 2.88 ± 0.13 mM)
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideMethoxy group presentReduced activity against h-NTPDases2 (IC50: 0.29 ± 0.07 μM)
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideCyclopropyl groupInhibitory activity against multiple h-NTPDases

This comparative analysis indicates that structural modifications can significantly influence the biological activity of benzamide derivatives.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cell lines. For example, a study involving Vero cells (African green monkey kidney epithelial cells) assessed the compound's inhibitory effects on cell growth using a CellTiter-Glo® assay. The results indicated a concentration-dependent inhibition of cell proliferation, providing insights into its potential as an anticancer agent.

Therapeutic Implications

The therapeutic implications of this compound are being explored in relation to inflammatory diseases and pain management. Given its interaction with receptors involved in these pathways, there is potential for developing this compound as a novel treatment option for conditions characterized by excessive inflammation or chronic pain.

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